molecular formula C11H17N3O B3241861 (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide CAS No. 148743-31-1

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide

Cat. No. B3241861
CAS RN: 148743-31-1
M. Wt: 207.27 g/mol
InChI Key: NELYNTMJOYTZDN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide, also known as AMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been found to possess various biochemical and physiological effects.

Mechanism Of Action

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which enhances the activity of these receptors. This leads to an increase in the release of neurotransmitters such as acetylcholine and glutamate, which are involved in cognitive function and memory.
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has also been found to inhibit the activity of PARP, which is involved in DNA repair. This leads to an accumulation of DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects
(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has been found to have various biochemical and physiological effects. In addition to its effects on α7 nicotinic acetylcholine receptors and PARP, (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has been found to enhance the activity of natural killer cells, as previously mentioned. (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is believed to contribute to its cognitive-enhancing effects.

Advantages And Limitations For Lab Experiments

One advantage of using (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide in lab experiments is its high purity and good yield, as previously mentioned. (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide is also relatively stable and can be stored for extended periods of time. However, one limitation of using (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide in lab experiments is its cost, which may limit its use in large-scale studies. Additionally, the effects of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide may vary depending on the cell line or animal model used, which may complicate the interpretation of results.

Future Directions

There are several future directions for the research on (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide. One potential direction is the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders. Another potential direction is the development of more potent and selective analogs of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide, which may improve its efficacy and reduce its side effects. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide may provide valuable insights into its mechanism of action and potential clinical applications.
Conclusion
In conclusion, (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has the potential to lead to the development of novel treatments for various diseases and disorders.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and immunology. In neuroscience, (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has been found to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which are involved in cognitive function and memory. This has led to the investigation of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide as a potential treatment for cognitive disorders such as Alzheimer's disease.
In cancer research, (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This is believed to be due to its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This has led to the investigation of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide as a potential chemotherapeutic agent.
In immunology, (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide has been found to enhance the activity of natural killer cells, which are involved in the immune response against cancer cells and viral infections. This has led to the investigation of (S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide as a potential immunomodulatory agent.

properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(2)10(12)11(15)14-7-9-4-3-5-13-6-9/h3-6,8,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELYNTMJOYTZDN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-methyl-N-pyridin-3-ylmethyl-butyramide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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